N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide
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Overview
Description
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide is a complex organic compound with the molecular formula C14H18N4O4 This compound is known for its unique structural features, which include a pyridine ring, a carboxamide group, and a nitro-substituted hexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Addition of the Nitro-Substituted Hexenyl Chain: The nitro-substituted hexenyl chain is added through a series of reactions, including nitration and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
Nicotinamide derivatives: These compounds share the pyridine carboxamide structure but differ in their side chains and functional groups.
Nitroalkene derivatives: These compounds contain nitro-substituted alkene chains but may have different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
162626-99-5 |
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Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)/b11-7+,17-13- |
InChI Key |
KIWSYRHAAPLJFJ-DNZSEPECSA-N |
SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Isomeric SMILES |
CC/C(=C\C(=N\O)\CNC(=O)C1=CN=CC=C1)/C(C)[N+](=O)[O-] |
Canonical SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Synonyms |
FR 144420 FR-144420 FR144420 N-(4-ethyl-3-(hydroxyimino)-5-nitro-3-hexen-1-yl)-3-pyridinecarboxamide |
Origin of Product |
United States |
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